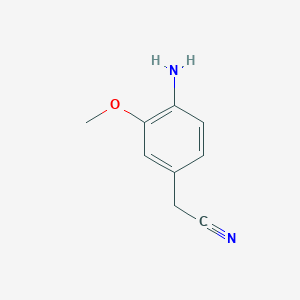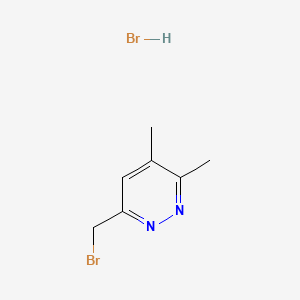
1-(3-Bromophenyl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)propane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. The compound has a molecular formula of C9H10BrNO2S and is characterized by the presence of a bromophenyl group attached to a propane-1-sulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromophenyl)propane-1-sulfonamide can be synthesized through the amidation reaction. One common method involves the reaction of 3-bromoaniline with propane-1-sulfonyl chloride in the presence of a base such as pyridine. The reaction is typically carried out at elevated temperatures (around 60°C) under an inert atmosphere (e.g., argon) to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)propane-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are used under mild conditions to facilitate the coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
1-(3-Bromophenyl)propane-1-sulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides generally exert their effects by inhibiting the activity of enzymes involved in folic acid metabolism, such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for the growth and replication of microorganisms .
Comparison with Similar Compounds
1-(3-Bromophenyl)propane-1-sulfonamide can be compared with other similar compounds, such as:
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound has a similar structure but contains a fluorine atom instead of a propane group.
Sulfanilamide: A well-known sulfonamide with a simpler structure, used primarily as an antibacterial agent.
Other Sulfonamides: Compounds like sulfamethoxazole and sulfadiazine, which are widely used in medicine for their antibacterial properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to other sulfonamides.
Properties
Molecular Formula |
C9H12BrNO2S |
|---|---|
Molecular Weight |
278.17 g/mol |
IUPAC Name |
1-(3-bromophenyl)propane-1-sulfonamide |
InChI |
InChI=1S/C9H12BrNO2S/c1-2-9(14(11,12)13)7-4-3-5-8(10)6-7/h3-6,9H,2H2,1H3,(H2,11,12,13) |
InChI Key |
WJOSUJFQKKJZCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Br)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13529562.png)




![5-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B13529582.png)







